alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine
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Overview
Description
alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine: is a synthetic nucleoside analog This compound is notable for its unique structure, which includes a modified sugar moiety and a thymine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine typically involves multiple steps. The process begins with the preparation of the oxathiolane ring, followed by the attachment of the thymine base. Key reagents used in this synthesis include hydroxymethyl compounds and thiol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often utilize automated systems to control reaction parameters, ensuring consistency and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles like halides or amines, electrophiles like alkyl halides, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral research, due to its structural similarity to natural nucleosides.
Industry: The compound is used in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. This disruption can inhibit viral replication, making it a potential candidate for antiviral therapies. The molecular targets include viral polymerases and other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral research.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A nucleoside analog with similar antiviral properties.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.
Uniqueness: alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine is unique due to its specific stereochemistry and the presence of the oxathiolane ring. This structure imparts distinct biochemical properties, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
145986-10-3 |
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Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m1/s1 |
InChI Key |
GCMLYCFXOXELDY-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CS[C@@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
Origin of Product |
United States |
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